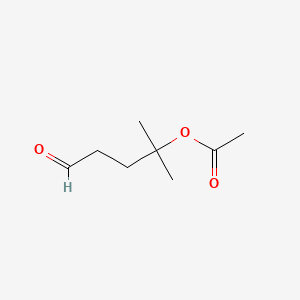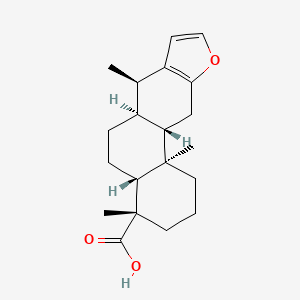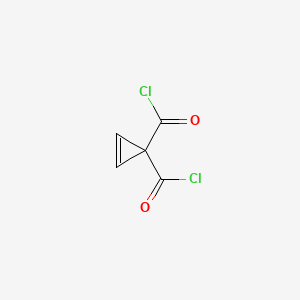
2-Picoline,5-(1-methoxyvinyl)-(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline,5-(1-methoxyvinyl)-(6CI) is a chemical compound that belongs to the family of picoline derivatives. It is a yellow liquid with a pungent odor and is primarily used in scientific research. This compound has gained significant attention in recent years due to its potential applications in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells, viruses, and bacteria. This compound may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Picoline,5-(1-methoxyvinyl)-(6CI) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Picoline,5-(1-methoxyvinyl)-(6CI) in lab experiments include its potent antitumor, antiviral, and antibacterial activities. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-Picoline,5-(1-methoxyvinyl)-(6CI). One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
In conclusion, 2-Picoline,5-(1-methoxyvinyl)-(6CI) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of pharmacology and medicinal chemistry. It has been shown to exhibit potent antitumor, antiviral, and antibacterial activities and may have potential as a therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) can be achieved through various methods, including the reaction of 2-picoline with acrolein in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction conditions.
Scientific Research Applications
2-Picoline,5-(1-methoxyvinyl)-(6CI) has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
properties
CAS RN |
102879-35-6 |
|---|---|
Product Name |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.193 |
IUPAC Name |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChI Key |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=C)OC |
synonyms |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)


![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
![(1S,4S,6R,9S,10R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B560934.png)

![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

